molecular formula C24H26N4O3S2 B11142957 2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11142957
M. Wt: 482.6 g/mol
InChI Key: PYXSJVMEKWLIHG-UYRXBGFRSA-N
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Description

2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H26N4O3S2 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H26N4O3S2

Molecular Weight

482.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H26N4O3S2/c1-4-10-26(11-5-2)21-18(22(29)27-14-16(3)8-9-20(27)25-21)13-19-23(30)28(24(32)33-19)15-17-7-6-12-31-17/h6-9,12-14H,4-5,10-11,15H2,1-3H3/b19-13-

InChI Key

PYXSJVMEKWLIHG-UYRXBGFRSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

Origin of Product

United States

Biological Activity

The compound 2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure with significant biological activity. Its unique arrangement includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone ring, and a furan moiety, contributing to its potential as a therapeutic agent.

The molecular formula of this compound is C24H30N4O3SC_{24}H_{30}N_4O_3S with a molecular weight of approximately 482.6 g/mol . Its structural complexity allows for diverse interactions within biological systems, making it an interesting candidate for pharmacological studies.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various Gram-positive and Gram-negative bacteria, showing efficacy that surpasses traditional antibiotics such as ampicillin and streptomycin. Additionally, it demonstrates potential antifungal properties, warranting further pharmacological exploration.

Antibacterial Activity

The antibacterial properties of the compound were evaluated through minimum inhibitory concentration (MIC) assays against a range of bacterial strains. The results suggest that it possesses strong activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)Comparison Drug (Ampicillin)MIC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa3264

These findings indicate that the compound may act through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal pathogens. Comparative studies demonstrated its effectiveness against common fungi:

Fungal StrainMIC (µg/mL)Comparison Drug (Ketoconazole)MIC (µg/mL)
Candida albicans1225
Aspergillus niger1632

Initial docking studies suggest that this compound may inhibit specific enzymes or receptors involved in bacterial resistance mechanisms. The presence of thiazolidinone and furan moieties is believed to enhance its interaction with biological targets, potentially leading to disruption of metabolic pathways in pathogens .

Case Studies and Research Findings

Research has shown that modifications to the thiazolidinone ring can significantly alter the biological activity of related compounds. For instance, compounds derived from thiazolidinones have been reported to exhibit a wide range of activities including:

  • Antidiabetic
  • Antioxidant
  • Antimicrobial

A review highlighted various derivatives that have been synthesized and tested for these activities, emphasizing the importance of structural modifications in enhancing efficacy .

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